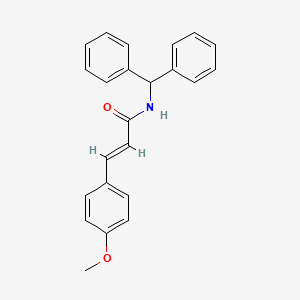

![molecular formula C10H13N3O4S B5503503 2-{[2-(4-吗啉基)-2-氧代乙基]硫代}-4,6-嘧啶二醇](/img/structure/B5503503.png)

2-{[2-(4-吗啉基)-2-氧代乙基]硫代}-4,6-嘧啶二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

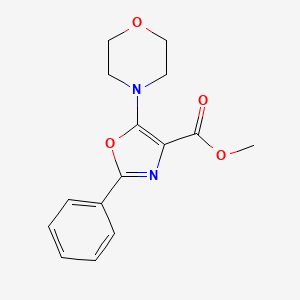

The compound belongs to a class of bioactive compounds, particularly 4,6-disubstituted-2-(4-morpholinyl)pyrimidines. These are of significant interest in organic and medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

- A study by Martínez et al. (2012) outlines the efficient and versatile synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, including our compound of interest, through palladium-catalyzed cross-coupling reactions using triorganoindium reagents (Martínez et al., 2012).

Molecular Structure Analysis

- An article by Thiruvalluvar et al. (2007) describes the molecular structure of a similar compound, highlighting the planarity of the pyrimidine ring and its dihedral angle with the oxadiazole ring (Thiruvalluvar et al., 2007).

Chemical Reactions and Properties

- Research by Verheijen et al. (2010) discusses 2-aryl-4-morpholinothieno[3,2-d]pyrimidines, which are closely related to our compound, emphasizing their potent inhibition of the homologous enzyme mTOR when the morpholine group is replaced (Verheijen et al., 2010).

Physical Properties Analysis

- Orozco et al. (2008) conducted a study on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, which are structurally related, and provided insights into their hydrogen-bonded sheet structures and electronic polarization, which are indicative of their physical properties (Orozco et al., 2008).

Chemical Properties Analysis

- The study by Tyrkov (2020) explores the reaction of similar pyrimidine triones with morpholine, leading to the synthesis of novel derivatives, which sheds light on the chemical reactivity and properties of compounds in this class (Tyrkov, 2020).

科学研究应用

mTOR 抑制和选择性

Verheijen 等人 (2010) 的研究探索了通过修饰 2-芳基噻吩并[3,2-d]嘧啶(已知的 PI3K 抑制剂)的结构来有效抑制 mTOR 通路。通过用 8-氧杂-3-氮杂双环[3.2.1]辛烷基取代吗啉基团,他们实现了对 PI3K 的选择性,发现了对 mTOR 具有亚纳摩尔效能和出色细胞活性的化合物。这一突破为开发具有潜在治疗应用的选择性 mTOR 抑制剂奠定了基础 (Verheijen 等人,2010)。

电荷转移材料

在材料科学领域,Irfan (2014) 对 4,6-二(噻吩-2-基)嘧啶衍生物进行了量子化学研究,以设计有效的电荷转移材料。这些具有改变的 π 骨架和推挽策略的化合物显示出用于有机电子学的应用前景,突出了嘧啶衍生物在设计具有可调电子和光物理性质的新型材料中的潜力 (Irfan,2014)。

安全和危害

属性

IUPAC Name |

4-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c14-7-5-8(15)12-10(11-7)18-6-9(16)13-1-3-17-4-2-13/h5H,1-4,6H2,(H2,11,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXLODSMJVZEJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC(=CC(=O)N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49681104 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)